alpha-(1-Methylethyl)-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid
Description
The compound alpha-(1-methylethyl)-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid features a quinazolinone core substituted with a 3,4,5-trimethoxyphenyl group at position 2 and an isopropyl-acetic acid moiety at position 2. This structure combines a heterocyclic scaffold with polar and lipophilic substituents, making it a candidate for biological activity studies, particularly in oncology, given the prevalence of trimethoxyphenyl groups in tubulin-targeting agents like combretastatin analogs .
Key structural attributes include:
- 3,4,5-Trimethoxyphenyl group: Enhances lipophilicity and may mimic the pharmacophore of microtubule-disrupting agents .
Synthetic routes for analogous compounds involve condensation of 3,4,5-trimethoxybenzaldehyde derivatives with amino acids or hydrazides, followed by cyclization under reflux conditions .
Properties
CAS No. |
83408-91-7 |
|---|---|
Molecular Formula |
C22H24N2O6 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
3-methyl-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)quinazolin-3-yl]butanoic acid |
InChI |
InChI=1S/C22H24N2O6/c1-12(2)18(22(26)27)24-20(23-15-9-7-6-8-14(15)21(24)25)13-10-16(28-3)19(30-5)17(11-13)29-4/h6-12,18H,1-5H3,(H,26,27) |
InChI Key |
NADUPBAJEHIKOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=NC2=CC=CC=C2C1=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Biological Activity
Alpha-(1-Methylethyl)-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid, also known by its CAS number 83408-91-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including anticancer and antimicrobial activities, supported by relevant research findings and data.
- Molecular Formula : C22H24N2O6
- Molecular Weight : 412.44 g/mol
- Structure : The compound features a quinazoline core substituted with a methoxyphenyl group and an acetic acid moiety.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The following points summarize key findings regarding its anticancer activity:
-
Cytotoxicity Against Cancer Cell Lines :
- Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines, including breast (MDA-MB-231, MCF-7), lung (A549), and prostate (PC3) cancer cells. Notably, certain derivatives have shown IC50 values lower than standard chemotherapeutics like etoposide .
- Mechanism of Action :
- Induction of Apoptosis :
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promise as an antimicrobial agent:
- Inhibition of Bacterial Growth :
Data Table: Biological Activity Overview
| Biological Activity | Cell Line/Organism | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 | < 10 µM | |
| Anticancer | A549 | < 15 µM | |
| Antimicrobial | E. coli | Inhibitory | |
| Antimicrobial | S. aureus | Inhibitory |
Case Studies
Several case studies have explored the biological activity of quinazoline derivatives:
- Study on Quinazolinone Derivatives :
- Review on Quinazoline Analogues :
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. The compound alpha-(1-Methylethyl)-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid has been studied for its effectiveness against various pathogens. For instance, studies have shown that certain quinazoline derivatives can inhibit the growth of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as fungi like Candida albicans and Penicillium chrysogenum .
Anticancer Potential
The compound has been explored for its anticancer properties. A study highlighted the synthesis of novel derivatives targeting tumor necrosis factor-alpha converting enzyme (TACE), which plays a crucial role in cancer progression. These derivatives exhibited significant anticancer activity against breast cancer cell lines (MDA-MB-231) . The structure-activity relationship indicates that modifications to the quinazoline scaffold can enhance efficacy against cancer cells.
Anti-inflammatory Effects
Quinazoline derivatives, including the compound , have demonstrated anti-inflammatory effects in various experimental models. For example, certain synthesized compounds showed substantial inhibition of edema in animal models, suggesting their potential use in treating conditions like rheumatoid arthritis and inflammatory bowel diseases .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares alpha-(1-methylethyl)-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid with structurally related compounds:
*Estimated based on structural similarity.
†Theoretical values derived from analogs.
‡Synthesis inferred from methods in .
Key Differences and Implications
In contrast, the thienopyrimidine analog (logP ~2.9) exhibits reduced lipophilicity due to its fused heterocycle .
Synthetic Complexity :
- The target compound’s synthesis likely requires multi-step protocols involving oxazolone intermediates and hydrazide coupling, similar to combretastatin analogs .
- Triazole-based analogs (e.g., 4v and 4w in ) employ click chemistry, offering higher yields (73–78%) but distinct reactivity profiles.
Biological Activity Trends: Trimethoxyphenyl-containing compounds: Demonstrated antitubulin activity in combretastatin analogs , suggesting the target compound may share this mechanism. Chloro/fluorophenyl derivatives: Enhanced cytotoxicity in thienopyrimidine and triazole analogs, possibly due to halogen-mediated target binding .
Hydrogen Bonding and Crystal Packing
- The quinazolinone core forms hydrogen bonds via its lactam carbonyl (C=O at ~1820 cm⁻¹ in IR spectra), a feature critical for crystallinity and stability .
- In contrast, triazole and thienopyrimidine analogs rely on N–H···O and C–H···π interactions for packing, as seen in Etter’s graph-set analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
